

Vimirogant stability testing methods

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Compound Focus: Vimirogant

CAS No.: 1802706-04-2

Cat. No.: S546768

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Vimirogant Stability Profile

The key stability-related information for **Vimirogant** is summarized in the table below.

Property	Description
Inherent Stability	The free form of the compound is prone to instability [1].
Stable Alternative	A stable salt form (Vimirogant hydrochloride) is available and retains the same biological activity [1].
Biological Activity (Ki)	3.5 nM (RORyt) [1].
Biological Activity (IC ₅₀)	17 nM (RORyt) [1].

Principles of Pharmaceutical Stability Testing

Stability testing is a systematic method to assess how a drug substance or product maintains its quality attributes over time under the influence of various environmental factors [2]. For a prone-to-instability molecule like **Vimirogant**, this is critical.

Core Objectives

- **Identify Degradation Products:** Understand how the molecule breaks down under stress conditions (e.g., heat, light, pH).
- **Determine Shelf Life:** Establish recommended storage conditions and expiration dates.
- **Ensure Safety and Efficacy:** Verify that the drug remains safe and effective throughout its shelf life.

Standard Protocol Framework A standard stability study protocol should define:

- **Attributes to Monitor:** Purity, potency, appearance, moisture content, and degradation products.
- **Storage Conditions:** Based on ICH guidelines (e.g., long-term at $25^{\circ}\text{C} \pm 2^{\circ}\text{C}/60\% \text{RH} \pm 5\% \text{RH}$, accelerated at $40^{\circ}\text{C} \pm 2^{\circ}\text{C}/75\% \text{RH} \pm 5\% \text{RH}$).
- **Testing Frequency:** Pre-defined intervals (e.g., 0, 3, 6, 9, 12, 18, 24 months, and annually thereafter).
- **Analytical Methods:** Validated, stability-indicating methods (e.g., HPLC with UV and/or MS detection).

Proposed Stability-Indicating Assay Protocol

This protocol outlines a general methodology suitable for assessing the stability of a small molecule like **Vimirogant**.

1. Sample Preparation

- Prepare solutions of **Vimirogant** (free form and hydrochloride salt) in an appropriate solvent (e.g., methanol or a mixture mimicking physiological pH).
- Use a standard concentration (e.g., 1 mg/mL) for all samples.

2. Forced Degradation (Stress Testing)

- **Acidic Hydrolysis:** Expose samples to 0.1 N HCl at elevated temperature (e.g., 60°C) for a set duration.
- **Basic Hydrolysis:** Expose samples to 0.1 N NaOH at elevated temperature (e.g., 60°C).
- **Oxidative Stress:** Treat samples with 3% hydrogen peroxide at room temperature.
- **Photolytic Stress:** Expose solid and solution samples to UV and visible light.
- **Thermal Stress:** Incubate solid samples at high temperatures (e.g., 70°C).

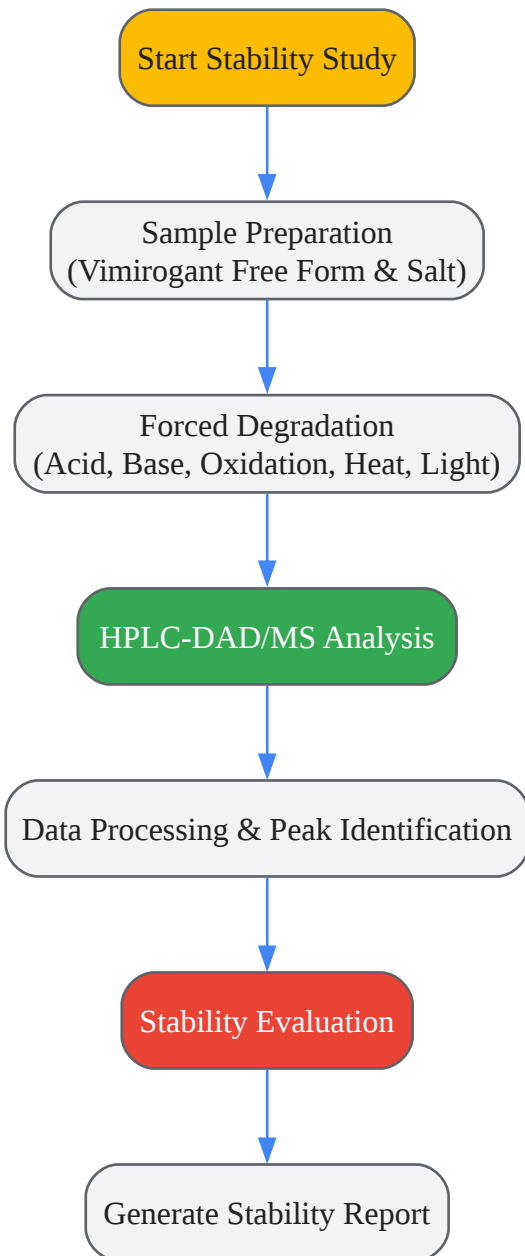
3. Analysis by High-Performance Liquid Chromatography (HPLC)

- **Column:** C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 μm).

- **Mobile Phase:** Gradient of solvent A (0.1% Formic acid in water) and solvent B (0.1% Formic acid in acetonitrile).
- **Flow Rate:** 1.0 mL/min.
- **Detection: Diode Array Detector (DAD) and/or Mass Spectrometry (MS).**
 - DAD monitors purity and degradation peaks at relevant wavelengths.
 - MS identifies the molecular weight of the parent drug and its degradation products.
- **Data Analysis:** Compare chromatograms of stressed samples with a fresh, unstressed control. The method should effectively separate **Vimirogant** from all major degradation products.

Experimental Workflow and Degradation Pathway

The following diagram illustrates the logical workflow for conducting a stability study on **Vimirogant**, from sample preparation to data analysis and conclusion.



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This diagram outlines a generalized pathway for how **Vimirogant** might degrade and how it is analyzed.

Key Conclusions and Recommendations

- **Salt Form is Recommended:** The inherent instability of **Vimirogant**'s free form strongly suggests that the **hydrochloride salt should be the focus of all formulation development and long-term stability studies** [1].

- **Focus on Hydrolytic and Oxidative Stability:** Given the compound's profile, stress studies should pay particular attention to hydrolytic (both acid and base) and oxidative degradation pathways.
- **Critical of Analytical Methods:** The stability-indicating method must be thoroughly validated to ensure it can separate and accurately quantify **Vimirogant** from all potential degradants.

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References

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To cite this document: Smolecule. [Vimirogant stability testing methods]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b546768#vimirogant-stability-testing-methods>]

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